

Anwendungs- und Protokollhinweise zur Derivatisierung der Carbonsäuregruppe am Furanring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-3-methylfuran-2-carboxylic acid

Cat. No.: B1290503

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Furancarbonsäuren sind eine wichtige Klasse von heterocyclischen Verbindungen, die als vielseitige Bausteine in der organischen Synthese, insbesondere in der medizinischen Chemie, dienen.^{[1][2]} Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese einer Vielzahl von funktionellen Molekülen wie Estern, Amiden und Acylchloriden, die als wichtige Zwischenprodukte für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen.^[2] ^{[3][4]} Diese Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antivirale, entzündungshemmende und antidiabetische Eigenschaften.^{[2][4][5]} Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung der Carbonsäuregruppe am Furanring, einschließlich quantitativer Daten und schrittweiser Versuchsprotokolle.

Umwandlung in Acylchloride

Die Aktivierung der Carbonsäure zu einem reaktiveren Acylchlorid ist ein gängiger erster Schritt für weitere Umsetzungen, wie die Amidierung oder Veresterung.^[6] Furan-2-carbonylchlorid ist ein nützliches pharmazeutisches Zwischenprodukt.^[3]

Reaktionsschema:



[Click to download full resolution via product page](#)

Abbildung 1: Synthese von Furan-2-carbonylchlorid.

Experimentelles Protokoll: Synthese von Furan-2-carbonylchlorid

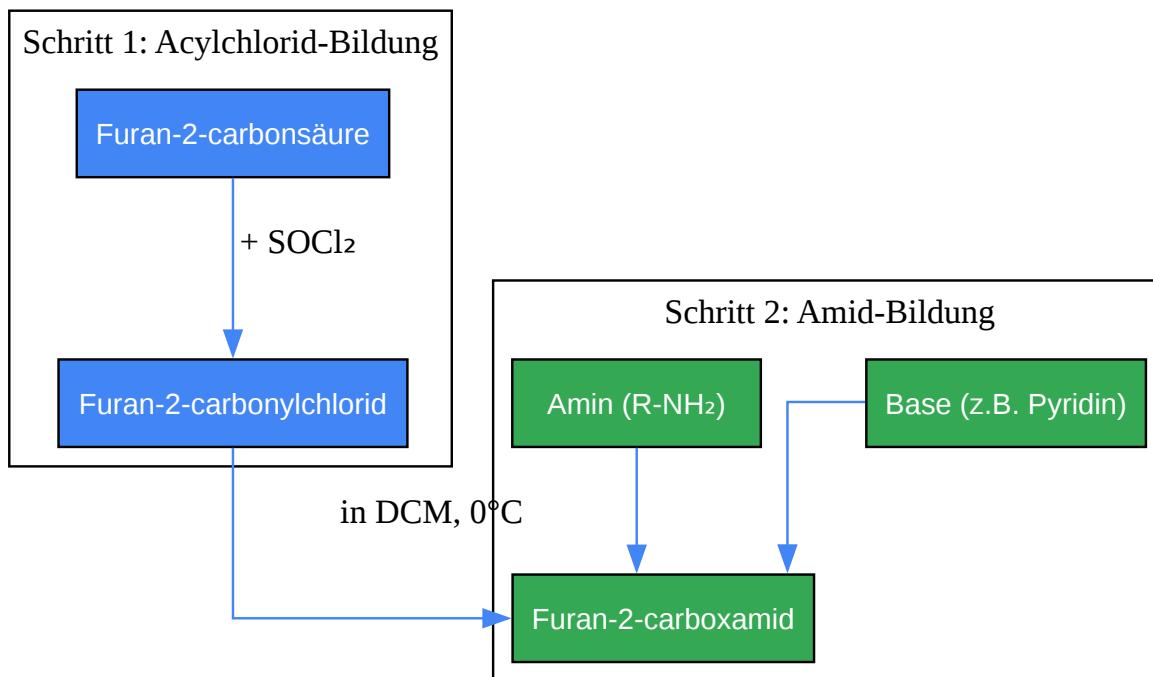
- Reagenzien und Aufbau: Geben Sie Furan-2-carbonsäure (1,0 Äquivalente) in einen trockenen, mit einem Rückflusskühler und einem Gaseinleitungsrohr ausgestatteten Rundkolben unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).
- Reaktionsdurchführung: Fügen Sie langsam Thionylchlorid (SOCl_2) (2,0-3,0 Äquivalente) bei 0°C hinzu.[6] Eine katalytische Menge an Dimethylformamid (DMF) kann zugegeben werden.
- Heizen: Lassen Sie die Mischung auf Raumtemperatur erwärmen und erhitzen Sie sie dann für 1-2 Stunden unter Rückfluss, bis die Gasentwicklung aufhört.[6] Die Reaktion wurde bereits 1924 durch Rückflusskochen von 2-Furansäure in überschüssigem Thionylchlorid auf einem Wasserbad beschrieben.[3]
- Aufarbeitung: Entfernen Sie überschüssiges Thionylchlorid durch Destillation oder unter reduziertem Druck.[6]
- Produkt: Das rohe Furan-2-carbonylchlorid kann direkt im nächsten Schritt verwendet werden.[6] Es handelt sich um eine farblose bis blassgelbe Flüssigkeit.[7]

Amidierung der Carbonsäuregruppe

Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen Chemie. Furanamide können über das Acylchlorid-Intermediat oder durch den direkten Einsatz von Kupplungsreagenzien synthetisiert werden.

Diese zweistufige Methode ist besonders für weniger reaktive Amine geeignet.[6]

Workflow:



[Click to download full resolution via product page](#)

Abbildung 2: Workflow der Amidierung über Acylchlorid.

Experimentelles Protokoll: Amidierung über Furan-2-carbonylchlorid

- Vorbereitung der Aminlösung: Lösen Sie das gewünschte Amin (1,0 Äquivalente) und eine Base wie Triethylamin oder Pyridin (1,5 Äquivalente) in einem wasserfreien Lösungsmittel wie Dichlormethan (DCM).^[6]
- Reaktionsdurchführung: Kühlen Sie die Aminlösung auf 0°C und fügen Sie langsam das im vorherigen Schritt hergestellte rohe Furan-2-carbonylchlorid hinzu.^[6]
- Reaktionsüberwachung: Lassen Sie die Reaktion bei 0°C für 30 Minuten röhren und erwärmen Sie sie dann auf Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.
- Aufarbeitung: Führen Sie eine wässrige Aufarbeitung durch, indem Sie die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung waschen. Trocknen Sie die organische Phase über Natriumsulfat.

- Reinigung: Reinigen Sie das Endprodukt durch Säulenchromatographie oder Umkristallisation.

Kupplungsreagenzien aktivieren die Carbonsäure in situ und ermöglichen eine direkte Reaktion mit dem Amin, oft unter milderen Bedingungen und mit höheren Ausbeuten.

Daten zur Amidierung mit verschiedenen Kupplungsreagenzien:

Kupplungsreagenz	Additiv/Base	Lösungsmittel	Typische Ausbeute (%)	Anmerkungen
EDC	HOBt	DMF/DCM	70-95%	Wasserlösliche Nebenprodukte, einfache Aufreinigung. [6]
HATU	DIPEA/TEA	DMF	85-98%	Hohe Effizienz, geringe Racemisierung. [6]
TBTU	DIPEA/TEA	DMF	80-95%	Effektiv für die regioselektive Monoamidierung von Furan-2,5-dicarbonsäure. [6] [8]
DCC	HOBt/DMAP	DCM	60-85%	Bildet unlösliches DCU-Nebenprodukt. [6]
DMTMM	NMM	Wasser/MeOH	75-90%	Gut für Reaktionen in wässrigen Medien. [6]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid; HOBt: 1-Hydroxybenzotriazol; HATU: 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat;

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluorborat; DCC: N,N'-Dicyclohexylcarbodiimid; DMAP: 4-Dimethylaminopyridin; DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumchlorid; DIPEA: N,N-Diisopropylethylamin; TEA: Triethylamin; NMM: N-Methylmorpholin; DMF: Dimethylformamid; DCM: Dichlormethan.

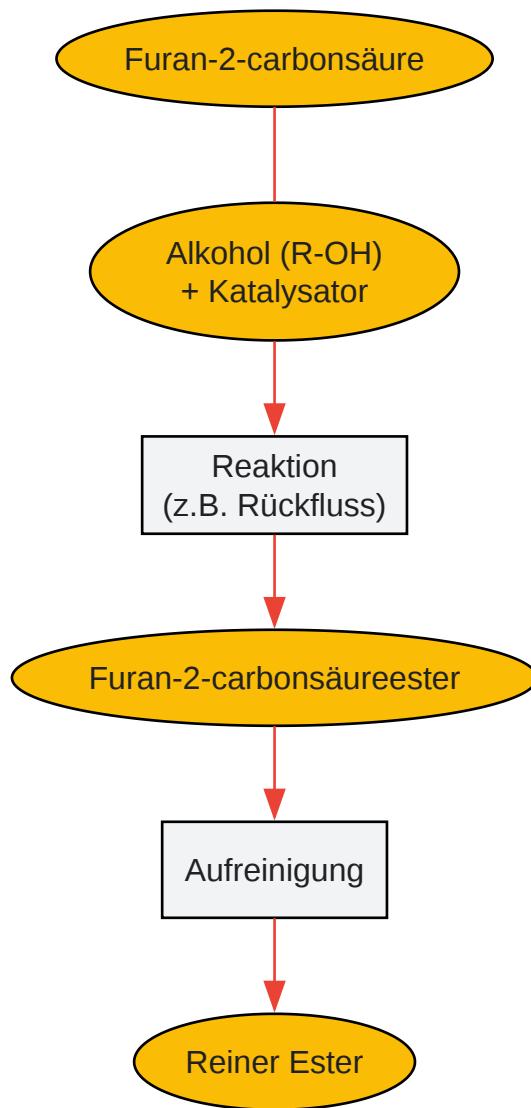
Experimentelles Protokoll: EDC/HOBt-gekoppelte Amidierung

- Reagenzien und Aufbau: Lösen Sie Furan-2-carbonsäure (1,0 Äquivalente) und 1-Hydroxybenzotriazol (HOBt) (1,2 Äquivalente) in wasserfreiem DMF oder DCM in einem trockenen Rundkolben.[6]
- Reaktionsdurchführung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C. Fügen Sie das Amin (1,1 Äquivalente) zur Mischung hinzu.[6]
- Zugabe des Kupplungsreagenz: Fügen Sie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquivalente) portionsweise zur Reaktionsmischung hinzu, während die Temperatur bei 0 °C gehalten wird.[6]
- Reaktionsüberwachung: Lassen Sie die Reaktion 30 Minuten bei 0 °C röhren und erwärmen Sie sie dann auf Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.[6]
- Aufarbeitung und Reinigung: Führen Sie nach Abschluss der Reaktion eine wässrige Aufarbeitung durch und reinigen Sie das Endprodukt durch Säulenchromatographie oder Umkristallisation.[6]

Veresterung der Carbonsäuregruppe

Furan-Ester sind ebenfalls wichtige Zwischenprodukte und können durch verschiedene Methoden synthetisiert werden.

Logischer Ablauf der Veresterung:



[Click to download full resolution via product page](#)

Abbildung 3: Logischer Fluss der Veresterungsreaktion.

Experimentelles Protokoll: Veresterung mit TMSCl in Methanol

Diese Methode wurde erfolgreich zur Veresterung von Furandicarbonsäuren eingesetzt, die sich nur schwer mit herkömmlichen säurekatalysierten Methoden verestern lassen.[9][10]

- Reagenzien und Aufbau: Suspendieren Sie Furan-2-carbonsäure (1,0 Äquivalente) in reinem Methanol in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.

- Reaktionsdurchführung: Fügen Sie Trimethylsilylchlorid (TMSCl) (2,0 Äquivalente) zur Suspension hinzu.
- Heizen: Erhitzen Sie die Reaktionsmischung unter Rückfluss. Überwachen Sie den Fortschritt mittels DC.
- Aufarbeitung: Nach Abkühlen der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit einer gesättigten Natriumbicarbonatlösung und anschließend mit Wasser.
- Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel. Reinigen Sie den rohen Ester durch Säulenchromatographie auf Kieselgel.[9]

Anwendungen in der Arzneimittelentwicklung

Derivate von Furancarbonsäuren sind von erheblichem Interesse für die Arzneimittelentwicklung. Sie dienen als Bausteine für komplexe Moleküle und weisen selbst pharmakologische Aktivitäten auf.[1] Beispielsweise wurde eine Reihe von Furan-2-carbonsäure-Derivaten im Rahmen eines phänotypischen Screenings untersucht, was zur Entdeckung eines vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes führte.[5] Die Furanstruktur wird oft als Bioisoster für Phenylringe verwendet, um sterische und elektronische Eigenschaften zu modifizieren, was die metabolische Stabilität und die Wechselwirkungen zwischen Medikament und Rezeptor verbessern kann.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS 527-69-5: 2-Furancarbonyl chloride | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- To cite this document: BenchChem. [Anwendungs- und Protokollhinweise zur Derivatisierung der Carbonsäuregruppe am Furanring]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290503#derivatization-of-the-carboxylic-acid-group-on-the-furan-ring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

